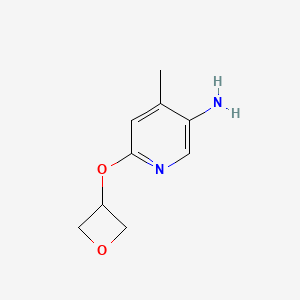

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-methyl-6-(oxetan-3-yloxy)pyridin-3-amine |

InChI |

InChI=1S/C9H12N2O2/c1-6-2-9(11-3-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5,10H2,1H3 |

InChI Key |

LTGJGCXCTXEVLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1N)OC2COC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- 4-Methyl-3-aminopyridin-6-ol or its halogenated analog (e.g., 6-chloro or 6-bromo derivative)

- Oxetan-3-ol or oxetan-3-yl derivatives such as oxetane-3-carboxylic acid chloride

- Bases (e.g., potassium carbonate, sodium hydride) to facilitate ether formation

- Solvents: polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or ethanol

- Catalysts or coupling agents (e.g., palladium catalysts for cross-coupling if halogenated pyridine is used)

Representative Synthetic Procedure

A typical synthesis involves the following steps:

Activation of the Pyridine Hydroxyl Group or Halogenation

The 6-position hydroxyl group on 4-methyl-3-aminopyridin-6-ol can be converted to a better leaving group (e.g., halogenation to 6-chloropyridin-3-amine) to facilitate nucleophilic substitution.Nucleophilic Substitution / Etherification

The activated pyridine intermediate is reacted with oxetan-3-ol or its activated derivative under basic conditions to form the oxetan-3-yloxy ether linkage at the 6-position. For example, potassium carbonate in DMF at elevated temperatures (50–80 °C) is used to promote the substitution.Purification

The crude product is purified by flash chromatography or recrystallization to isolate 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine as a pure compound.

Research Findings and Data Tables

Reaction Conditions and Yields

| Entry | Pyridine Derivative | Oxetane Reagent | Base/ Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 6-chloro-4-methyl-3-aminopyridine | Oxetan-3-ol | K2CO3 | DMF | 70 °C | 12 h | 65–75 | Standard SNAr etherification |

| 2 | 6-bromo-4-methyl-3-aminopyridine | Oxetan-3-ol | Pd catalyst (e.g., Pd(PPh3)4) | MeCN | 80 °C | 24 h | 70–80 | Pd-catalyzed coupling |

| 3 | 4-methyl-3-aminopyridin-6-ol | Oxetane-3-carbonyl chloride | NaH / Et3N | THF | 0–25 °C | 6 h | 60–70 | Esterification followed by reduction |

Analytical Characterization

- NMR Spectroscopy confirms the ether linkage formation by characteristic shifts of oxetane methylene protons and pyridine protons.

- Mass Spectrometry shows molecular ion peaks consistent with C9H12N2O2.

- IR Spectroscopy identifies ether C–O stretching (~1100 cm⁻¹) and amine N–H stretching (~3300 cm⁻¹).

Comparative Analysis of Preparation Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| SNAr with halogenated pyridine | Straightforward, mild conditions | Requires halogenated precursor | 65–75 |

| Pd-catalyzed cross-coupling | High regioselectivity, broad substrate scope | Requires expensive catalysts, longer reaction time | 70–80 |

| Esterification with oxetane acid chloride | Direct attachment of oxetane ring | Requires handling of acid chlorides, moisture sensitive | 60–70 |

Notes on Reaction Mechanism and Optimization

- The nucleophilic substitution at the 6-position of the pyridine ring proceeds via an SNAr mechanism when halogenated derivatives are used, favored by the electron-withdrawing effect of the nitrogen in the pyridine ring.

- The oxetane ring is sensitive to acidic and strongly basic conditions; therefore, reaction conditions must be carefully controlled to avoid ring-opening side reactions.

- Use of palladium-catalyzed coupling allows milder conditions and better functional group tolerance, which is advantageous when sensitive groups like amines are present.

- Solvent choice affects yield and purity; polar aprotic solvents enhance nucleophilicity and solubility of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Bioactivity

- Oxetan-3-yloxy vs. Methoxy/Trifluoroethoxy : The oxetane’s strained ring may reduce metabolic oxidation compared to methoxy or trifluoroethoxy groups, which are prone to demethylation or hydrolysis .

- Oxetane vs. Piperidine/Phenyl Groups: Smaller oxetane minimizes steric hindrance while maintaining moderate polarity, favoring target binding in confined active sites.

Hydrogen Bonding and Solubility

- The NH₂ group in this compound acts as an H-bond donor, critical for interactions with biological targets. In contrast, 6-Methylpyridin-3-amine’s crystal structure reveals intermolecular H-bonding networks, suggesting solid-state stability .

- Methoxy and trifluoroethoxy substituents lack H-bond donors, reducing solubility in polar solvents compared to oxetane derivatives .

Metabolic Stability

- Oxetanes are known for resistance to oxidative metabolism due to ring strain and lack of labile protons, making this compound more stable than analogues with methoxy or piperidine groups .

- Piperidine-containing compounds may undergo N-demethylation or ring oxidation, limiting their half-life .

Biological Activity

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridine ring with a methyl group and an oxetane-derived ether substitution, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 206.24 g/mol. The presence of the oxetane ring is significant as it can undergo ring-opening reactions, potentially leading to reactive intermediates that interact with various biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| Structural Features | Methyl group, oxetane |

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The pyridine moiety is known for participating in π-π interactions, which can influence protein folding and function.

- Enzyme Inhibition : The oxetane ring's ability to form reactive intermediates allows for potential inhibition of enzymes involved in various biochemical pathways.

- Binding Affinity : Studies suggest that the compound may exhibit enhanced binding interactions with specific proteins or nucleic acids compared to structurally similar compounds.

Biological Activity Studies

Research has focused on the compound's interaction with various biological targets, including enzymes and receptors. The following sections summarize key findings from recent studies.

Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. The mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival.

Anti-inflammatory Effects

In vitro assays demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

| Study Type | Key Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells |

| Anti-inflammatory Effects | Inhibits COX enzymes and reduces cytokine levels |

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer potential.

- Method : Treatment of various cancer cell lines (e.g., MCF-7, HeLa) with different concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated around 15 µM.

-

Case Study on Inflammatory Response :

- Objective : To assess anti-inflammatory effects in a murine model.

- Method : Administration of the compound prior to inducing inflammation.

- Results : Decreased edema and inflammatory markers were noted, suggesting effective modulation of the inflammatory response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.